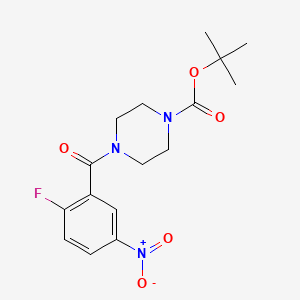
4-(2-fluoro-5-nitrobenzoyl)pipérazine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20FN3O4 . It is a derivative of N-Boc piperazine, which serves as a useful building block in the synthesis of several novel organic compounds . These compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Synthesis Analysis
The synthesis of N-Boc piperazine derivatives involves several steps, including the use of FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The synthesis of these compounds can be achieved using a modified Bruylants approach . Cross-coupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) has been reported .Molecular Structure Analysis
The molecular structure of N-Boc piperazine derivatives has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific shape depending on the derivative. For instance, one derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another derivative is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
N-Boc piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances .Physical And Chemical Properties Analysis
Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate is a solid compound . It has a molecular weight of 325.34 . More detailed physical and chemical properties may require further experimental analysis.Applications De Recherche Scientifique
Chimie organofluorée
4-(2-fluoro-5-nitrobenzoyl)pipérazine-1-carboxylate de tert-butyle: est un composé intéressant dans le domaine de la chimie organofluorée. Cette branche de la chimie implique l’étude et l’application de composés organiques contenant du fluor. La structure fluorée du composé en fait un élément de construction précieux pour la synthèse de molécules fluorées plus complexes, souvent présentes dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .
Agents antituberculeux
La recherche a indiqué le potentiel des dérivés de la pipérazine comme agents antituberculeux. En particulier, des composés similaires à This compound ont été conçus et synthétisés pour évaluer leur activité contre Mycobacterium tuberculosis . Ces études sont cruciales car elles contribuent au développement de nouveaux traitements contre la tuberculose, en particulier face à la résistance croissante aux médicaments.
Études antimicrobiennes
Les propriétés antimicrobiennes des dérivés de la pipérazine constituent un domaine d’étude important. This compound peut être utilisé comme précurseur pour la synthèse de composés ayant une activité antimicrobienne potentielle. Ces composés sont testés contre une variété de pathogènes pour déterminer leur efficacité et leur profil de sécurité .
Recherche sur la maladie d’Alzheimer
Les dérivés de la pipérazine sont également explorés pour leurs propriétés neuroprotectrices. Des composés structurellement liés à This compound ont été synthétisés et évalués comme modulateurs de la γ-sécrétase. Ces modulateurs sont étudiés pour leur potentiel de traitement de la maladie d’Alzheimer familiale en affectant la production de peptides bêta-amyloïdes.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the wide spectrum of biological activities of N-Boc piperazine derivatives, they hold potential for further exploration in the field of drug discovery . Their easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make them an important synthetic strategy in drug discovery .
Propriétés
IUPAC Name |
tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-10-11(20(23)24)4-5-13(12)17/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWONAYYXJOZYRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



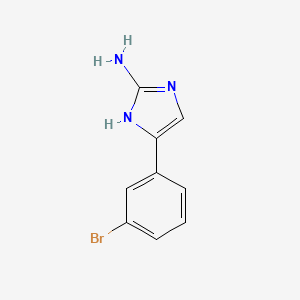
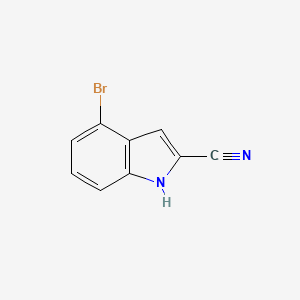

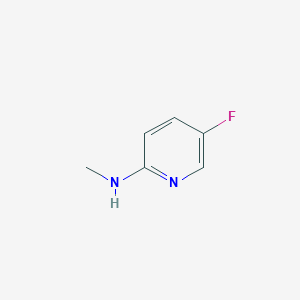
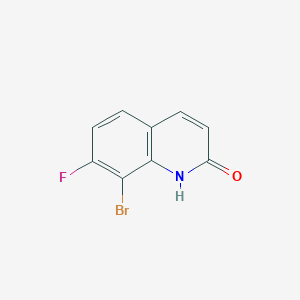
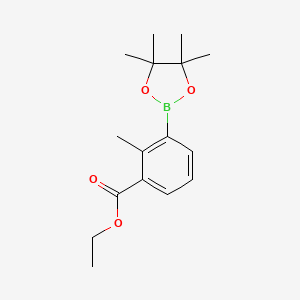
![6-Fluoroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1444422.png)
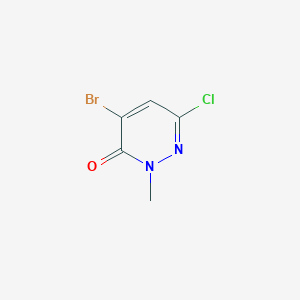


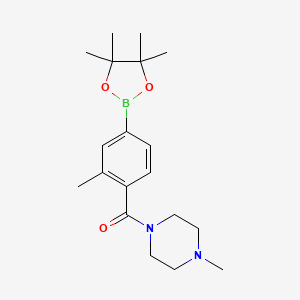
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1444429.png)

